

The Discovery and Synthesis of FR-190809: A Potent ACAT Inhibitor

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **FR-190809**

Cat. No.: **B1674016**

[Get Quote](#)

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction:

FR-190809 is a potent, orally efficacious, and non-adrenotoxic inhibitor of Acyl-CoA:cholesterol O-acyltransferase (ACAT), a key enzyme in cellular cholesterol metabolism.^[1] By catalyzing the esterification of free cholesterol into cholestryl esters for storage or transport, ACAT plays a crucial role in the development of atherosclerosis. Specifically, ACAT1 in macrophages contributes to the formation of foam cells, a hallmark of atherosclerotic plaques. This guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of **FR-190809**, tailored for researchers and professionals in the field of drug development.

Core Data Summary

The biological activity of **FR-190809** was evaluated through a series of in vitro and in vivo studies. The key quantitative data are summarized in the tables below for clear comparison.

Table 1: In Vitro Biological Activity of **FR-190809**

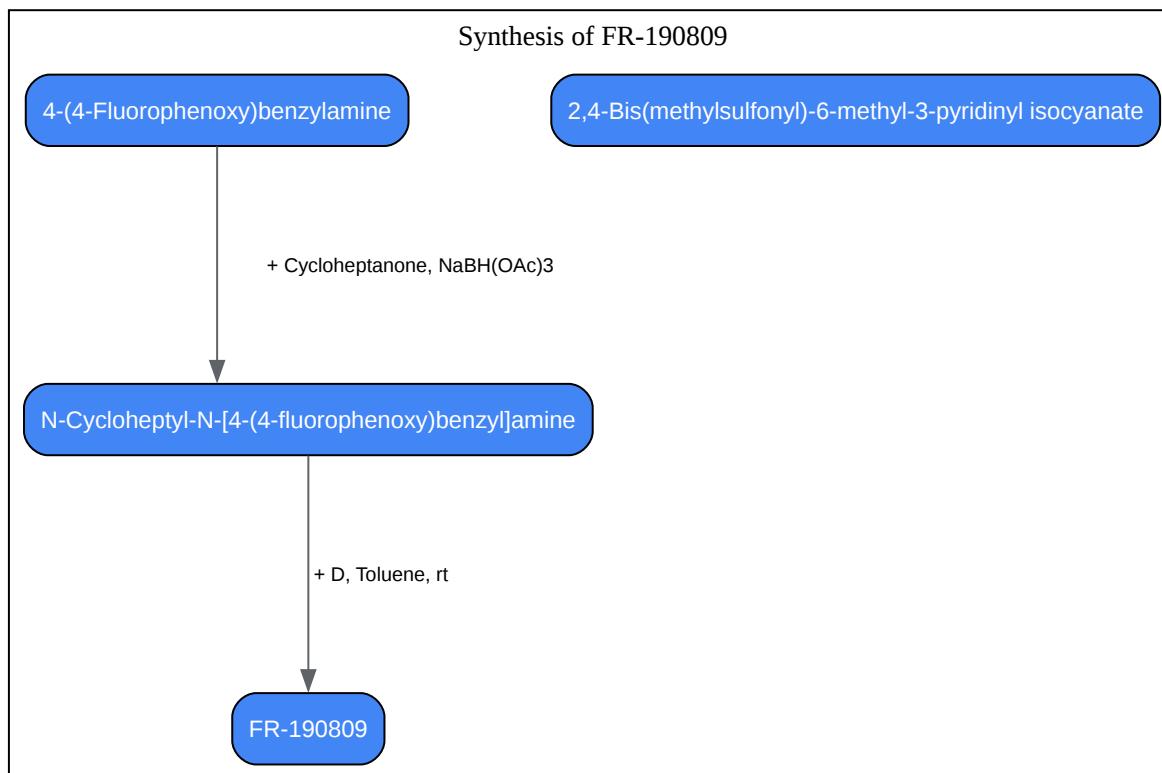

Assay	Target/Cell Line	IC50 (nM)
ACAT Inhibition	Rabbit Intestinal Microsomes	45 ^[1]
Foam Cell Formation Inhibition	Mouse Peritoneal Macrophages	215 ^[1]

Table 2: In Vivo Hypocholesterolemic Activity of **FR-190809** in Cholesterol-Fed Rats

Administration Route	Vehicle	Dose	% Reduction in Plasma Cholesterol
Dietary Admixture	-	0.003%	48
Oral Gavage	PEG400	1 mg/kg	45

Synthetic Chemistry

The synthesis of **FR-190809**, a member of the N-alkyl-N-[(fluorophenoxy)benzyl]-N'-arylurea series, is achieved through a multi-step process as described by Tanaka et al. (1998). A representative synthetic scheme is outlined below.

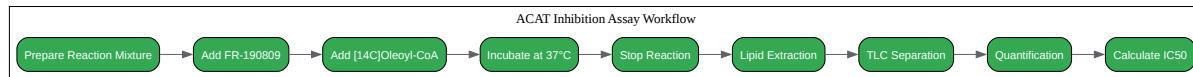
[Click to download full resolution via product page](#)

A simplified synthetic pathway for **FR-190809**.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

In Vitro ACAT Inhibition Assay


This assay measures the ability of a compound to inhibit the activity of ACAT in a cell-free system.

Materials:

- Rabbit intestinal microsomes (enzyme source)
- [1-14C]Oleoyl-CoA (substrate)
- Cholesterol
- Bovine serum albumin (BSA)
- Test compound (**FR-190809**)
- Scintillation fluid

Procedure:

- Prepare a reaction mixture containing rabbit intestinal microsomes, cholesterol, and BSA in a suitable buffer.
- Add the test compound (**FR-190809**) at various concentrations.
- Initiate the enzymatic reaction by adding [1-14C]oleoyl-CoA.
- Incubate the mixture at 37°C for a specified time.
- Stop the reaction by adding a quenching solution.
- Extract the lipids from the reaction mixture.
- Separate the cholesteryl esters from other lipids using thin-layer chromatography (TLC).
- Quantify the amount of radioactive cholesteryl ester formed using a scintillation counter.
- Calculate the percentage of inhibition at each concentration of the test compound and determine the IC50 value.

[Click to download full resolution via product page](#)

Workflow for the in vitro ACAT inhibition assay.

Macrophage Cholesteryl Ester Accumulation (Foam Cell Formation) Assay

This cell-based assay evaluates the ability of a compound to prevent the accumulation of cholesteryl esters within macrophages, a key process in foam cell formation.

Materials:

- Mouse peritoneal macrophages
- Acetylated low-density lipoprotein (AcLDL)
- [1-14C]Oleic acid
- Test compound (**FR-190809**)
- Cell culture medium and reagents

Procedure:

- Harvest peritoneal macrophages from mice and culture them in appropriate plates.
- Pre-incubate the macrophages with the test compound (**FR-190809**) at various concentrations.
- Add AcLDL and [1-14C]oleic acid to the culture medium to induce cholesteryl ester accumulation.

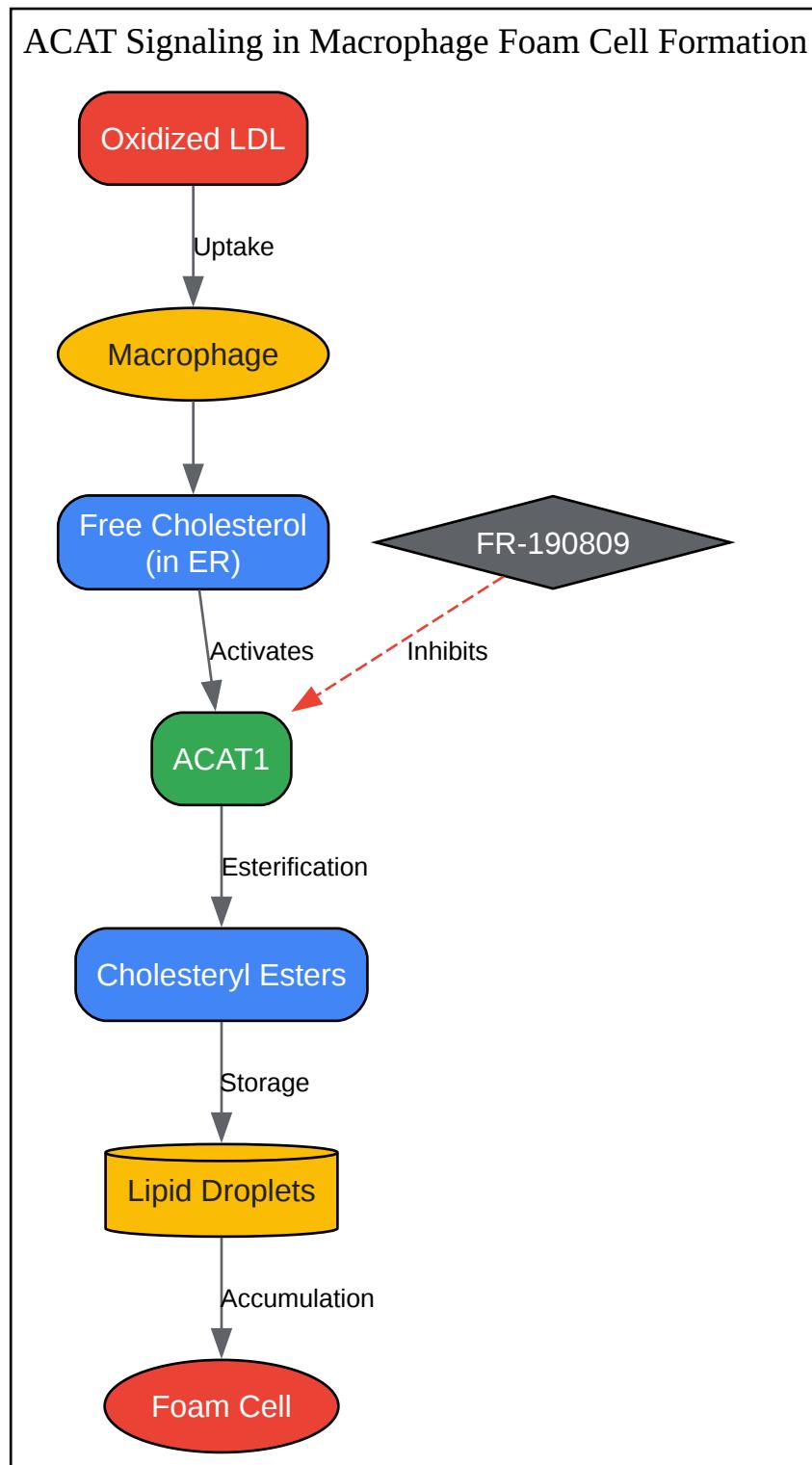
- Incubate the cells for a specified period (e.g., 18 hours).
- Wash the cells to remove excess reagents.
- Lyse the cells and extract the lipids.
- Separate the cholesteryl esters by TLC.
- Quantify the amount of radioactive cholesteryl ester.
- Determine the concentration of the test compound that inhibits cholesteryl ester accumulation by 50% (IC50).

In Vivo Hypocholesterolemic Activity in Cholesterol-Fed Rats

This animal study assesses the efficacy of the test compound in lowering plasma cholesterol levels in a diet-induced hypercholesterolemia model.

Materials:

- Male Sprague-Dawley rats
- High-cholesterol diet (containing cholic acid and cholesterol)
- Test compound (**FR-190809**)
- Vehicle (e.g., PEG400 for oral gavage)


Procedure:

- Acclimatize the rats and then feed them a high-cholesterol diet for a specified period to induce hypercholesterolemia.
- Divide the rats into control and treatment groups.
- Administer the test compound (**FR-190809**) to the treatment group, either mixed in the diet or by oral gavage. The control group receives the vehicle.

- Continue the high-cholesterol diet and treatment for a defined duration (e.g., 7 days).
- At the end of the treatment period, collect blood samples from the rats.
- Measure the plasma total cholesterol levels using a standard enzymatic assay.
- Calculate the percentage reduction in plasma cholesterol in the treated group compared to the control group.

Mechanism of Action: ACAT Signaling Pathway

ACAT plays a pivotal role in the pathogenesis of atherosclerosis. Within macrophages, the uptake of modified lipoproteins, such as oxidized LDL (oxLDL), leads to an accumulation of free cholesterol in the endoplasmic reticulum (ER). This excess free cholesterol activates ACAT1, which then esterifies the free cholesterol into cholesteryl esters. These cholesteryl esters are stored in lipid droplets, leading to the transformation of macrophages into foam cells. Foam cell accumulation in the arterial wall is a critical step in the development and progression of atherosclerotic plaques. By inhibiting ACAT1, **FR-190809** prevents the esterification of cholesterol, thereby reducing the formation of foam cells and potentially mitigating the progression of atherosclerosis.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Inhibitors of acyl-CoA:cholesterol O-acyltransferase. 3. Discovery of a novel series of N-alkyl-N-[(fluorophenoxy)benzyl]-N'-arylureas with weak toxicological effects on adrenal glands - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Discovery and Synthesis of FR-190809: A Potent ACAT Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1674016#fr-190809-acat-inhibitor-discovery-and-synthesis>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com